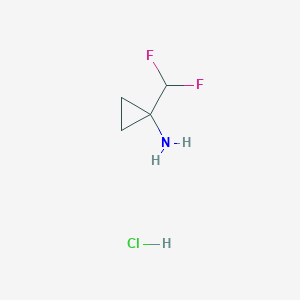

1-(Difluoromethyl)cyclopropan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-3(6)4(7)1-2-4;/h3H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEFCOOLRAJDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803595-15-4 | |

| Record name | 1-(difluoromethyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride. As a crucial building block in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for its effective application in drug discovery and development. This document synthesizes available data to offer insights into its molecular structure, thermal properties, solubility, and spectroscopic signature.

Introduction: The Significance of Fluorinated Cyclopropylamines in Drug Discovery

The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2), in particular, offers a unique combination of properties, including the ability to act as a lipophilic hydrogen bond donor. When incorporated into a rigid cyclopropyl scaffold, as in 1-(difluoromethyl)cyclopropan-1-amine, it presents a conformationally constrained motif that is highly attractive for probing and optimizing molecular interactions with biological targets. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics of the parent amine. A comprehensive understanding of the physical properties of this hydrochloride salt is therefore essential for formulation development, quality control, and predicting its behavior in biological systems.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are derived from experimental data, others are computational predictions and should be considered as such.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 1803595-15-4 | [1][2][3] |

| Molecular Formula | C₄H₈ClF₂N | [2][3] |

| Molecular Weight | 143.56 g/mol | [2][3] |

| Chemical Structure |  | [3] |

| Predicted Boiling Point | 152.3 ± 8.0 °C | [4] |

| Predicted Density | 1.235 ± 0.06 g/cm³ | [4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |

| Predicted LogP | 1.1646 | [2] |

Thermal Properties

Melting Point

The melting point is a critical physical property that provides information about the purity and crystalline nature of a compound. For active pharmaceutical ingredients (APIs), the melting point influences solubility, dissolution rate, and stability.

As of the latest available data, an experimental melting point for this compound has not been reported in the public domain. However, for a structurally related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a melting point of >172°C with decomposition has been documented.[5] This suggests that this compound is also likely to be a high-melting solid.

Experimental Protocol for Melting Point Determination

The determination of a melting point for a crystalline solid such as an amine hydrochloride should be performed using a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: The temperature is raised at a rate of 1-2°C per minute near the expected melting point to ensure accuracy.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

Causality: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing a sharp and accurate melting range. Impurities will typically cause a depression and broadening of the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is expected to exhibit good aqueous solubility due to the ionization of the amine group.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, methanol, dichloromethane) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or quantitative NMR.

Causality: Reaching equilibrium is essential for determining the thermodynamic solubility. The choice of analytical technique depends on the chromophore of the molecule and the desired accuracy.

Caption: Protocol for Solubility Determination.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of identity of a chemical compound. While a complete set of experimental spectra for this compound is not publicly available, the expected spectral features can be inferred from data on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons and the proton of the difluoromethyl group. The cyclopropyl protons will likely appear as complex multiplets in the upfield region. The proton of the CHF₂ group will be a triplet due to coupling with the two fluorine atoms. The amine protons may be broad and their chemical shift will be dependent on the solvent and concentration. For the related compound (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, the cyclopropyl protons appear as multiplets between 1.20 and 2.78 ppm, and the ammonium protons as a broad singlet at 8.76 ppm in DMSO-d₆.[6]

-

¹³C NMR: The carbon NMR will show distinct signals for the cyclopropyl carbons and the carbon of the difluoromethyl group. The CHF₂ carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. For related difluoromethyl compounds, the carbon of the CHF₂ group typically resonates in the range of 110-120 ppm with a large ¹JCF coupling constant.[1]

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be a doublet due to coupling with the adjacent proton. For various difluoromethyl compounds, the ¹⁹F chemical shift is typically observed in the range of -90 to -140 ppm (relative to CFCl₃), with a ²JHF coupling constant of around 50-60 Hz.[1][6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of an amine hydrochloride is characterized by specific vibrational modes.

-

N-H Stretching: A broad and strong absorption is expected in the region of 2400-3200 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (R-NH₃⁺).[9][10]

-

N-H Bending: Asymmetric and symmetric bending vibrations of the NH₃⁺ group are expected to appear in the 1500-1600 cm⁻¹ region.[9]

-

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations of the difluoromethyl group are expected in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion: In the mass spectrum, the molecular ion of the free base (C₄H₇F₂N) would have a mass-to-charge ratio (m/z) of approximately 107.05.

-

Isotopic Pattern: Due to the presence of a chlorine atom in the hydrochloride salt, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak would be expected if the entire salt were to be ionized, which is uncommon under typical MS conditions. More likely, under electrospray ionization (ESI), the protonated free base [M+H]⁺ at m/z 108.06 would be observed.[11]

Conclusion

This compound is a valuable building block in contemporary drug discovery. While a complete experimental dataset of its physical properties is not yet available in the public literature, this guide has compiled the existing information and provided predictions based on established chemical principles and data from analogous structures. The provided experimental protocols offer a framework for researchers to determine these critical parameters in their own laboratories. A thorough characterization of the physical properties of this and similar compounds is essential for accelerating the development of new and effective therapeutics.

References

-

Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of halocarbons in air by gas chromatography-high resolution mass spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Near-infrared spectroscopy of amine salts. Retrieved from [Link]

-

Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]

-

ResearchGate. (2025). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Retrieved from [Link]

-

SpectraBase. (n.d.). Difluoromethane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of neat CH3NH2·HCl. Retrieved from [Link]

-

Sci-Hub. (n.d.). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-cyclopropyl-7-(difluoromethyl)-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Volcanic gas. Retrieved from [Link]

- Google Patents. (n.d.). CN114685283B - Preparation method of 1- (fluoromethyl) cyclopropylamine hydrochloride.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Beilstein Journals. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

-

ACS Publications. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride CAS#: 1156491-10-9 [amp.chemicalbook.com]

- 6. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chemguide.co.uk [chemguide.co.uk]

1-(Difluoromethyl)cyclopropan-1-amine hydrochloride chemical structure

An In-depth Technical Guide to 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride: Structure, Synthesis, and Application

Executive Summary: This guide provides a comprehensive technical overview of this compound, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the difluoromethylcyclopropylamine motif into bioactive molecules offers a sophisticated strategy for modulating key physicochemical and pharmacokinetic properties. This document details the molecule's structural characteristics, proposes a robust synthetic pathway based on established chemical principles, outlines a thorough analytical characterization workflow, and explores its role as a bioisostere in modern drug design. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design.[1] Fluorine and fluorinated groups can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, pKa, and binding affinity.[1] The cyclopropane ring, a conformationally constrained three-membered carbocycle, is another privileged scaffold that imparts rigidity and unique spatial arrangements to drug candidates.

The combination of these two motifs in the form of fluorinated cyclopropanes creates a class of building blocks with exceptional potential.[2] Specifically, the 1-(difluoromethyl)cyclopropan-1-amine moiety merges the conformational rigidity of the cyclopropylamine core with the unique electronic properties of the difluoromethyl (CHF₂) group. The CHF₂ group can act as a lipophilic hydrogen bond donor and a bioisosteric replacement for other functional groups, making it a powerful tool for lead optimization.[2] This guide focuses on the hydrochloride salt of this valuable amine, providing a detailed examination of its chemical nature and utility.

Physicochemical Properties and Structural Elucidation

This compound is a salt, typically presenting as a solid at room temperature. Its structure features a quaternary carbon at the C1 position of the cyclopropane ring, substituted with an amine, a difluoromethyl group, and two methylene groups of the ring. The amine exists as an ammonium chloride salt.

Structural and Chemical Identifiers

The core structure and key identifiers are summarized below for quick reference.[3][4][5]

| Property | Value | Source |

| IUPAC Name | 1-(difluoromethyl)cyclopropan-1-amine;hydrochloride | [3] |

| CAS Number | 1803595-15-4 | [3][4] |

| Molecular Formula | C₄H₈ClF₂N | [3] |

| Molecular Weight | 143.56 g/mol | [3] |

| SMILES | C1CC1(C(F)F)N.Cl | [3][4] |

| InChIKey | RFEFCOOLRAJDMY-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |

| Computed LogP | 1.16 | [6] |

Synthesis and Mechanistic Considerations

While this compound is commercially available, detailed synthetic procedures in peer-reviewed literature are scarce. However, a plausible and chemically sound synthetic route can be designed based on established methodologies for the formation of gem-difluorocyclopropanes.[7] The most common and robust method involves the [2+1] cycloaddition of difluorocarbene (:CF₂) to a suitable alkene precursor.

Proposed Synthetic Pathway

A logical approach involves the difluorocarbenation of an N-protected 1-aminomethylenecyclopropane followed by deprotection. The choice of protecting group is critical to prevent side reactions with the highly reactive carbene intermediate. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its stability under the reaction conditions and its straightforward removal under acidic conditions, which concurrently forms the desired hydrochloride salt.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl (1-(difluoromethyl)cyclopropyl)carbamate (Protected Intermediate)

-

Causality: This step constructs the core difluorocyclopropane ring. The use of a Ruppert-Prakash type reagent (e.g., TMSCF₃) with a fluoride initiator (e.g., NaI) is a modern, reliable method for generating difluorocarbene in situ under relatively mild conditions, which is compatible with many functional groups, including the Boc-protected amine.

-

To a flame-dried, argon-purged flask, add the alkene precursor, tert-butyl (cyclopropylidenemethyl)carbamate (1.0 eq).

-

Dissolve the alkene in anhydrous THF.

-

Add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 eq) and sodium iodide (NaI, 2.0 eq).

-

Stir the reaction mixture at 65 °C and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Deprotection and Formation of this compound

-

Causality: The Boc group is labile under strong acidic conditions. Using a solution of HCl in an anhydrous organic solvent like dioxane or diethyl ether simultaneously cleaves the protecting group and precipitates the desired amine as its hydrochloride salt, providing a simple and high-yielding final step.

-

Dissolve the purified tert-butyl (1-(difluoromethyl)cyclopropyl)carbamate (1.0 eq) in a minimal amount of anhydrous methanol or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, the product may precipitate. If not, concentrate the solvent in vacuo.

-

Triturate the resulting solid or oil with diethyl ether to induce precipitation.

-

Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford pure this compound.

Analytical Characterization

Expected Spectroscopic Data

The following table summarizes the key features anticipated in the NMR and Mass Spectra of the final product.

| Technique | Feature | Expected Chemical Shift / Value | Rationale & Key Couplings |

| ¹H NMR | Cyclopropyl Protons (CH₂) | δ 1.0 - 1.5 ppm (m, 4H) | Diastereotopic protons on the cyclopropane ring, appearing as complex multiplets. |

| Difluoromethyl Proton (CHF₂) | δ 5.8 - 6.2 ppm (t, 1H) | A characteristic triplet due to strong two-bond coupling to the two fluorine atoms (²JHF ≈ 55-60 Hz). | |

| Ammonium Protons (NH₃⁺) | δ 8.5 - 9.5 ppm (br s, 3H) | Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | Cyclopropyl Carbons (CH₂) | δ 15 - 25 ppm | Aliphatic carbons of the strained ring. |

| Quaternary Carbon (C-NH₃⁺) | δ 55 - 65 ppm | The carbon bearing the amine and CHF₂ groups. | |

| Difluoromethyl Carbon (CHF₂) | δ 115 - 125 ppm (t) | The carbon signal is split into a triplet by strong one-bond coupling to the two fluorine atoms (¹JCF ≈ 240-250 Hz). | |

| ¹⁹F NMR | Difluoromethyl Fluorines (CHF₂) | δ -110 to -130 ppm (d) | A single resonance (chemically equivalent fluorines) split into a doublet by the two-bond coupling to the proton (²JFH ≈ 55-60 Hz). |

| MS (ESI+) | [M-Cl]⁺ | m/z ≈ 108.06 | The molecular ion of the free base (C₄H₈F₂N⁺). |

Applications in Drug Discovery: A Bioisosteric Perspective

The true value of 1-(difluoromethyl)cyclopropan-1-amine lies in its application as a versatile building block and bioisostere in drug design. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy for optimizing drug candidates.[8]

The difluoromethylcyclopropylamine motif can be viewed as a bioisostere for several common chemical groups, each replacement offering distinct advantages:

-

Replacement for Isopropyl or tert-Butyl Groups: It can mimic the steric bulk of small alkyl groups while introducing unique electronic properties. The conformational constraint of the cyclopropane ring reduces the entropic penalty upon binding to a biological target, potentially increasing potency.

-

Replacement for Alcohols or Thiols: The CHF₂ group is a weak hydrogen bond donor, capable of mimicking the H-bonding properties of a hydroxyl or thiol group but with significantly different lipophilicity and metabolic stability. Unlike alcohols, it is not susceptible to oxidation.

-

Modulation of Basicity: The strong electron-withdrawing effect of the geminal difluoromethyl group lowers the pKa of the adjacent amine compared to a simple cyclopropylamine. This fine-tuning of basicity is crucial for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

Safety and Handling

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated fume hood. According to GHS classifications, this compound may be harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This compound is a highly valuable building block for modern chemical research. It combines the desirable features of conformational rigidity and the unique electronic influence of a difluoromethyl group. While its synthesis requires careful execution, the proposed pathway utilizing difluorocarbene chemistry is robust and accessible. Its primary utility as a bioisosteric replacement for common alkyl and polar groups provides medicinal chemists with a powerful tool to overcome challenges in drug design, including metabolic instability, potency, and selectivity. As the demand for more sophisticated and finely-tuned drug candidates grows, the importance of scaffolds like 1-(difluoromethyl)cyclopropan-1-amine is set to increase significantly.

References

- PubChem. This compound. National Center for Biotechnology Information. [Link]

- Dolbier, W. R., Jr. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

- Grygorenko, O. O., Artamonov, O. S., Komendant, M. S., & Mykhailiuk, P. K. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 541–549. [Link]

- J&K Scientific LLC. This compound | 1803595-15-4. [Link]

- PubChemLite. This compound (C4H7F2N). [Link]cyclopropan-1-aminehydrochloride)

- Gu, W.-P., et al. (2014). Synthesis of gem-difluorocyclopropyl sulfonic esters and their application in N-gem-difluorocyclopropylation of N-heterocycles. Chinese Chemical Letters, 25(1), 24-28. [Link]

- Thieme Chemistry. (2021). Novel Entry to Fluorinated Cyclopropanes. [Link]

- Lee, J., Parkinson, C., Robinson, P. J., & Speight, J. G. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125. [Link]

- PatSnap Synapse. (2023). What is the role of bioisosterism in drug design? [Link]

- Novak, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(17), 4964–4972. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

- 1. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1803595-15-4 (C4H7F2N) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - (1s,2s)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride (C4H7F2N) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

CAS Number: 1803595-15-4

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethyl)cyclopropan-1-amine hydrochloride, a pivotal building block in contemporary drug discovery and development. The unique conformational constraints and electronic properties imparted by the difluoromethylcyclopropylamine moiety offer significant advantages in modulating the physicochemical and pharmacological profiles of bioactive molecules. This document will delve into the synthesis, physicochemical properties, and, most importantly, the strategic applications of this compound in medicinal chemistry. We will explore its role as a bioisosteric replacement and a conformational stabilizer, supported by mechanistic insights and practical experimental considerations. The guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry and academia, facilitating the rational design of next-generation therapeutics.

Introduction: The Rise of Fluorinated Cyclopropanes in Drug Design

The incorporation of fluorine atoms and strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Cyclopropane rings, as conformationally restricted units, serve as valuable tools for locking in bioactive conformations and exploring chemical space with greater precision. The combination of these two structural motifs in the form of difluoromethylcyclopropanes has given rise to a class of building blocks with exceptional utility in drug design.[2]

1-(Difluoromethyl)cyclopropan-1-amine, in its hydrochloride salt form for improved stability and handling, has emerged as a particularly valuable synthon. Its primary amine functionality provides a versatile handle for incorporation into a wide range of molecular scaffolds, while the difluoromethyl group acts as a lipophilic hydrogen bond donor and can enhance metabolic stability. This guide will provide a detailed exploration of this key building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1803595-15-4 | PubChem[3] |

| Molecular Formula | C₄H₈ClF₂N | PubChem[3] |

| Molecular Weight | 143.56 g/mol | PubChem[3] |

| IUPAC Name | 1-(difluoromethyl)cyclopropan-1-amine;hydrochloride | PubChem[3] |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| Storage | 4°C, protect from light | ChemScene[4] |

Synthesis and Manufacturing

A potential synthetic strategy involves the difluoromethylation of a suitable cyclopropane precursor. One cutting-edge approach involves the use of copper catalysis for the desymmetric difluoromethylation of cyclopropenes.[2]

Below is a proposed, generalized synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Step - Enantioselective Hydrodifluoromethylation of a Cyclopropene (Conceptual)

This protocol is a conceptual adaptation based on the work by Fu et al. and illustrates the key principles of forming the difluoromethylcyclopropane core.[2]

Objective: To synthesize a chiral difluoromethylcyclopropane intermediate.

Materials:

-

Substituted cyclopropene

-

(DMPU)₂Zn(CF₂H)₂ (difluoromethylating agent)

-

Copper(I) catalyst (e.g., [Cu(CH₃CN)₄]PF₆)

-

Chiral ligand

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N'-Dimethylpropyleneurea (DMPU)

-

Hydrochloric acid (1 M solution)

-

Standard glassware for air- and moisture-sensitive reactions

Procedure:

-

In a glovebox, a solution of the copper(I) catalyst and the chiral ligand in anhydrous THF is prepared.

-

The solution is cooled to -20 °C.

-

A solution of (DMPU)₂Zn(CF₂H)₂ in DMPU is added dropwise to the catalyst mixture.

-

A solution of the cyclopropene in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is stirred at -20 °C for 48 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the addition of 1 M HCl.

-

The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the enantioenriched difluoromethylcyclopropane.

Causality of Experimental Choices:

-

Anhydrous Conditions: The organometallic reagents used in this reaction are highly sensitive to moisture and air.

-

Low Temperature: The reaction is performed at low temperatures to control the reactivity of the organometallic species and enhance enantioselectivity.

-

Chiral Ligand: The use of a chiral ligand is crucial for inducing asymmetry and obtaining an enantioenriched product.

-

Glovebox: A glovebox is used to maintain an inert atmosphere and prevent the decomposition of the reagents.

Applications in Drug Development and Medicinal Chemistry

The 1-(difluoromethyl)cyclopropan-1-amine moiety is a valuable building block in drug discovery due to its unique combination of properties.

Bioisosteric Replacement

The difluoromethyl group can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group, or even a phenyl ring in some contexts. This substitution can lead to improved metabolic stability by blocking sites of oxidation, and it can also modulate the electronic properties and binding interactions of the molecule.

Conformational Constraint

The rigid cyclopropane ring restricts the conformational freedom of the molecule. This can be advantageous in drug design as it can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its target and improved selectivity.

Modulation of Physicochemical Properties

The introduction of the difluoromethylcyclopropylamine moiety can fine-tune the lipophilicity (logP) and polar surface area (PSA) of a drug candidate, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

Case Study: Intermediate in the Synthesis of Ticagrelor Analogues

While not directly incorporated into the final structure of Ticagrelor, the related compound (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a key intermediate in its synthesis.[5] This highlights the importance of cyclopropylamine derivatives in the synthesis of complex pharmaceutical agents. The use of this compound in the synthesis of novel analogues of such drugs is an active area of research, aiming to improve upon the pharmacological profile of the parent compound.

Caption: Strategic applications of this compound in drug design.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique structural features provide a powerful tool for drug designers to optimize the properties of lead compounds and develop novel therapeutics with improved efficacy and safety profiles. As synthetic methodologies for its preparation become more refined and accessible, the application of this and related fluorinated cyclopropanes in drug discovery is expected to expand significantly. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage this important synthon in their own research endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Kirihara, M., Takuwa, T., Kawasaki, M., Kakuda, H., Hirokami, S., & Takahata, H. (2002). Synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid through lipase-catalyzed asymmetric acetylation. Tetrahedron: Asymmetry, 13(4), 405-406.

-

Fu, L., Wang, Z., Zhu, S., & Liu, G. (2022). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Catalysis, 5(5), 416-424. Retrieved from [Link]

-

Goti, A., & Cardona, F. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 14, 2366-2399. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PharmaCompass. (n.d.). (1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Cyclopropane α-Amino Acids. Retrieved from [Link]

-

Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 10–11. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 679. Retrieved from [Link]

-

MDPI. (n.d.). Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthesis of 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride

An In-depth Technical Guide to the Synthesis of 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride

Executive Summary

The incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the 1-(difluoromethyl)cyclopropylamine moiety has emerged as a valuable building block. The combination of the conformationally rigid cyclopropane ring with the difluoromethyl group—a lipophilic hydrogen bond donor—offers a compelling alternative to more traditional isosteres like tert-butyl groups, often enhancing metabolic stability and target binding affinity.[1][2] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, tailored for researchers and professionals in drug development. We will explore key retrosynthetic disconnections, delve into the mechanistic rationale behind crucial transformations, and present detailed, actionable protocols grounded in authoritative literature.

Introduction: The Strategic Value of the CHF₂-Cyclopropylamine Motif

The strategic placement of fluorine atoms in drug candidates is a well-established strategy to modulate key properties such as lipophilicity, pKa, and metabolic stability. The difluoromethyl (CHF₂) group is particularly noteworthy; its C-H bond is polarized by the adjacent fluorine atoms, allowing it to act as a unique hydrogen bond donor.[2] When appended to a cyclopropane ring, a classic "conformationally restricted" scaffold, the resulting motif offers several advantages:

-

Metabolic Stability: The cyclopropane ring is sterically hindered and less susceptible to enzymatic degradation compared to linear alkyl chains. The strong C-F bonds of the CHF₂ group further resist metabolic oxidation.

-

Enhanced Binding Interactions: The ability of the CHF₂ group to engage in hydrogen bonding can introduce new, favorable interactions with biological targets, potentially increasing potency and selectivity.[2][3]

-

Conformational Rigidity: The three-membered ring locks the substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a receptor.[3]

Given these benefits, the development of robust and scalable synthetic routes to chiral 1-(difluoromethyl)cyclopropan-1-amine and its salts is of high importance to the pharmaceutical industry.[1][2] This guide will focus on logical and field-proven methodologies for its construction.

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound presents two primary chemical challenges: the construction of the sterically demanding 1,1-disubstituted cyclopropane core and the introduction of the difluoromethyl group. A logical retrosynthetic analysis reveals several potential pathways.

Caption: Retrosynthetic analysis of this compound.

-

Path A (Late-Stage Amination): This strategy prioritizes the early installation of the difluoromethyl group onto a cyclopropane scaffold bearing a functional group like an ester or nitrile. This precursor is then converted to the amine in a final step via reactions such as the Curtius rearrangement or nitrile reduction. This approach is advantageous if robust difluoromethylation methods are available for the chosen cyclopropane precursor.

-

Path B (Late-Stage Difluoromethylation): This approach involves first constructing a 1-aminocyclopropane derivative, often with a protected amine and another functional group (like a ketone or ester) at the C1 position. The final key step is the conversion of this second functional group into the difluoromethyl moiety. This can be challenging due to the potential reactivity of the amine group.

This guide will focus on a synthetic strategy inspired by Path A, which often provides a more convergent and controllable route.

Key Synthetic Methodologies & Mechanistic Insights

A robust synthesis can be designed around the cyclopropanation of an alkene followed by functional group manipulations to install the difluoromethyl and amine moieties. The transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful and widely used strategy for forming the cyclopropane ring.[4]

Step 1: Synthesis of a Cyclopropyl Ester Precursor

The journey begins with the formation of a cyclopropane ring bearing a handle for subsequent transformations. A common and effective method is the rhodium- or copper-catalyzed reaction of an alkene with a diazoacetate.

Caption: Workflow for catalytic cyclopropanation to form the core ring structure.

Causality Behind Experimental Choices:

-

Catalyst Selection: Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are exceptionally efficient for the cyclopropanation with ethyl diazoacetate, proceeding through a metal carbene intermediate. Copper catalysts are also effective.[4] The choice of catalyst and ligands can influence the stereoselectivity of the reaction, which is critical if chiral products are desired.[5]

-

Diazo Reagent: Ethyl diazoacetate is a commercially available, relatively stable diazo compound that serves as the carbene precursor. The resulting ethyl ester is a versatile functional group for subsequent reactions.

Step 2: Amide Formation and Curtius Rearrangement for Amination

With the cyclopropyl ester in hand, the next strategic move is to install the amine group. A reliable method is the Curtius rearrangement, which converts a carboxylic acid (derived from the ester) into an isocyanate, which can then be hydrolyzed to the amine.

Workflow:

-

Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like NaOH or LiOH.

-

Acyl Azide Formation: The carboxylic acid is converted to an acyl azide. This is typically done by activating the acid (e.g., forming an acyl chloride with SOCl₂ or a mixed anhydride) followed by reaction with sodium azide (NaN₃).

-

Curtius Rearrangement: Gentle heating of the acyl azide in an inert solvent (like toluene) induces the loss of N₂ gas and rearrangement to an isocyanate.[6]

-

Hydrolysis: The isocyanate is hydrolyzed with aqueous acid to yield the primary amine, which is trapped as the hydrochloride salt.

Trustworthiness and Safety: The Curtius rearrangement is a highly reliable transformation. However, it involves the use of sodium azide and the formation of a potentially explosive acyl azide intermediate.[6] Therefore, this sequence must be performed with strict safety precautions, including appropriate shielding, and avoiding the isolation of the crude acyl azide. Reactions should be kept at low temperatures until the rearrangement step.

Step 3: Installation of the Difluoromethyl Group

This is the most challenging transformation. A plausible route involves converting a precursor like 1-aminocyclopropanecarboxylic acid. However, a more direct synthesis of the target molecule would involve a different precursor. Based on available methodologies for related structures, a hypothetical but chemically sound protocol would involve the difluoromethylation of a suitable precursor.

An alternative, more advanced strategy involves the enantioselective copper-catalyzed difluoromethylation of cyclopropenes.[2] This method allows for the modular construction of chiral difluoromethyl cyclopropanes. While highly effective, it requires specialized starting materials.

For this guide, we will present a protocol based on the functionalization of a pre-formed cyclopropane ring, acknowledging that this represents a simplification of complex, multi-step sequences often found in proprietary drug development.

Detailed Experimental Protocols

The following protocols represent a plausible, multi-step synthesis based on established chemical transformations for similar molecular scaffolds.

Protocol A: Synthesis of 1-(tert-butoxycarbonylamino)cyclopropane-1-carboxylic acid

-

Ester Hydrolysis: To a solution of ethyl 1-aminocyclopropanecarboxylate (1.0 equiv) in a 1:1 mixture of THF and water, add LiOH (1.5 equiv). Stir the mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Boc Protection: Cool the reaction mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) followed by triethylamine (2.5 equiv). Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Isolation: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid, which can often be used in the next step without further purification.

Protocol B: Conversion to a Difluoromethyl Precursor (Hypothetical)

This step is conceptually challenging and represents a key synthetic hurdle. A common method to convert a carboxylic acid to a difluoromethyl group is not direct. A more likely industrial route would start from a different cyclopropane precursor where the difluoromethyl group is installed earlier.

A plausible, albeit multi-step, laboratory approach could involve reduction of the carboxylic acid to the alcohol, oxidation to the aldehyde, and subsequent deoxofluorination using a reagent like DAST, followed by installation of the second fluorine atom. However, a more modern approach might utilize photoredox catalysis.

Protocol C: Deprotection and Hydrochloride Salt Formation

-

Boc Deprotection: Dissolve the Boc-protected 1-(difluoromethyl)cyclopropan-1-amine (1.0 equiv) in a minimal amount of 1,4-dioxane or methanol.

-

HCl Addition: Add a solution of 4 M HCl in dioxane (or methanolic HCl) (3.0-5.0 equiv) dropwise at 0 °C.

-

Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.[7]

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates must be confirmed through rigorous analytical characterization.

| Compound | Step | Expected Yield (%) | Key Analytical Data (Expected) |

| Boc-1-aminocyclopropane-1-carboxylic acid | A | 85-95% | ¹H NMR: Characteristic singlet for Boc group (~1.4 ppm). ¹³C NMR: Carbonyl carbons for acid and carbamate. MS (ESI-): [M-H]⁻ |

| 1-(Difluoromethyl)cyclopropan-1-amine | B/C | (Variable) | ¹H NMR: Triplet for CHF₂ proton (δ ~5.5-6.5 ppm, J ≈ 50-60 Hz). ¹⁹F NMR: Doublet for CHF₂ fluorines. MS (ESI+): [M+H]⁺ |

| 1-(Difluoromethyl)cyclopropan-1-amine HCl | Final | 90-98% (from free amine) | ¹H NMR: Broad singlet for NH₃⁺ protons. Shifts consistent with protonation. Confirmed by melting point and elemental analysis. |

Conclusion

The synthesis of this compound is a challenging but achievable goal for medicinal chemists. The most effective strategies rely on the robust formation of a cyclopropane ring followed by carefully orchestrated functional group interconversions. While direct, one-pot solutions are rare, a logical sequence involving protection, rearrangement or substitution, and final deprotection/salt formation provides a reliable pathway. The key challenges remain the stereocontrolled construction of the 1,1-disubstituted cyclopropane and the efficient installation of the difluoromethyl group. Asymmetric catalysis, particularly using copper and rhodium complexes, offers powerful solutions for controlling stereochemistry, paving the way for the synthesis of enantiomerically pure versions of this valuable building block.[2][3] Continued innovation in fluorination and cyclopropanation chemistry will undoubtedly lead to even more efficient and scalable routes in the future.

References

-

National Center for Biotechnology Information. (n.d.). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for the ring-opening-trifluoromethylation of vinyl cyclopropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress Toward the Synthesis of Trifluoromethyl and Difluoromethyl-Substituted Cyclopropanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PubMed Central. Retrieved from [Link]

-

Pons, A., Delion, L., Poisson, T., Charette, A. B., & Jubault, P. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3241–3255. Retrieved from [Link]

-

ACS Publications. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN114685283B - Preparation method of 1-(fluoromethyl) cyclopropylamine hydrochloride.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 7. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Navigating the Molecular Landscape: A Technical Guide to 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride has emerged as a valuable building block in medicinal chemistry, primarily due to the unique conformational constraints and electronic properties conferred by the difluoromethylcyclopropane moiety. Accurate determination of its molecular weight is a critical first step in its application, ensuring purity, confirming identity, and enabling precise downstream quantitative experiments. This in-depth technical guide provides a comprehensive overview of the molecular weight of this compound, outlines the principles and methodologies for its experimental verification, and offers expert insights into the interpretation of analytical data.

Introduction: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. The cyclopropyl group, a conformationally constrained three-membered ring, is another privileged scaffold in drug design, often used to fine-tune the spatial arrangement of pharmacophoric elements. The combination of these two motifs in structures like 1-(difluoromethyl)cyclopropan-1-amine offers a unique set of properties. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding interactions, while the cyclopropyl ring restricts conformational flexibility, potentially leading to enhanced selectivity for biological targets.[1][2] The hydrochloride salt form of this amine enhances its solubility and stability, making it amenable to formulation and biological testing.

A fundamental prerequisite for the use of this compound in any research or development setting is the unambiguous confirmation of its chemical identity and purity. The most fundamental of these characteristics is its molecular weight.

Physicochemical Properties and Molecular Weight

This compound is a small organic molecule with the chemical structure illustrated below.

Chemical Structure:

The molecular formula of the compound is C₄H₈ClF₂N.[3] Based on the atomic weights of its constituent elements (Carbon, Hydrogen, Chlorine, Fluorine, and Nitrogen), the calculated molecular weight is a critical parameter for its identification and quantification.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClF₂N | [3] |

| Molecular Weight | 143.56 g/mol | [3][4] |

| Monoisotopic Mass | 143.0313333 Da | [4] |

| CAS Number | 1803595-15-4 | [3] |

The distinction between molecular weight (average molar mass) and monoisotopic mass is crucial. Molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element. Monoisotopic mass, on the other hand, is calculated using the mass of the most abundant isotope of each element. High-resolution mass spectrometry measures the monoisotopic mass.

Experimental Determination of Molecular Weight: A Self-Validating Approach

While the theoretical molecular weight provides a benchmark, experimental verification is imperative for confirming the identity and purity of a synthesized or procured batch of this compound. The two primary techniques for this purpose are Mass Spectrometry and Elemental Analysis.

High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6] For small molecules, techniques like Electrospray Ionization (ESI) are commonly used to generate ions with minimal fragmentation. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with high accuracy and precision, allowing for the determination of the elemental composition of a molecule.[5]

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a mixture of water and acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. The choice of the final concentration may require optimization based on the instrument's sensitivity.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest. This step is critical for ensuring mass accuracy.

-

Set the ESI source to positive ion mode, as the amine group is readily protonated.

-

Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and robust signal for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) for a sufficient duration to obtain a high-quality averaged spectrum.

-

-

Data Analysis:

-

The expected ion in the positive mode is the protonated molecule [M+H]⁺, where M is the free base, 1-(Difluoromethyl)cyclopropan-1-amine.

-

The theoretical monoisotopic mass of the free base (C₄H₇F₂N) is 107.0543 Da.

-

The expected m/z for the protonated molecule [C₄H₈F₂N]⁺ is 108.0621 Da.

-

Compare the experimentally measured m/z value with the theoretical value. The mass error should be within a few parts per million (ppm) for a high-resolution instrument.

-

Causality Behind Experimental Choices:

-

Positive Ion Mode: The basic nature of the amine group makes it highly susceptible to protonation, leading to a strong signal in positive ion mode.

-

Direct Infusion: For a pure compound, direct infusion provides a continuous and stable signal, which is ideal for accurate mass measurement without the complexity of chromatographic separation.

-

High-Resolution Analyzer: HRMS is essential to differentiate the analyte from potential isobaric interferences and to confirm the elemental composition based on the exact mass.

Workflow Diagram for HRMS Analysis:

Caption: Workflow for molecular weight determination by HRMS.

Elemental Analysis

Principle: Elemental analysis is a technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as halogens and sulfur) in a compound.[7][8][9] The experimentally determined percentages of each element are then compared to the theoretical percentages calculated from the molecular formula.[10][11]

Experimental Protocol: Combustion Analysis

-

Sample Preparation:

-

Ensure the sample is homogenous and thoroughly dried to remove any residual solvent or moisture, which can significantly affect the results.

-

Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.

-

-

Instrument Setup:

-

Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

-

-

Analysis:

-

The sample is combusted in a high-temperature furnace in the presence of excess oxygen.

-

The combustion products (CO₂, H₂O, N₂, etc.) are carried by a helium stream through a series of columns and detectors that quantify each gas.

-

Halogens (Cl and F) are typically determined by subsequent ion chromatography or other specific methods after combustion and absorption.

-

-

Data Analysis:

-

The instrument software calculates the percentage of C, H, and N in the sample.

-

Compare the experimental percentages with the theoretical values for C₄H₈ClF₂N.

-

Theoretical Elemental Composition:

-

Carbon (C): 33.47%

-

Hydrogen (H): 5.62%

-

Chlorine (Cl): 24.70%

-

Fluorine (F): 26.47%

-

Nitrogen (N): 9.76%

-

-

The experimental values should be within ±0.4% of the theoretical values to be considered a good match.

-

Trustworthiness of the Protocol:

The combination of HRMS and elemental analysis provides a self-validating system. HRMS confirms the exact mass and elemental formula of the primary molecule, while elemental analysis provides bulk compositional data, confirming the overall purity of the sample. A discrepancy in the results of these two methods would indicate the presence of impurities.

Conclusion

The accurate determination of the molecular weight of this compound is a non-negotiable step in its utilization for research and drug development. With a theoretical molecular weight of 143.56 g/mol , this value must be rigorously confirmed through robust analytical techniques. High-resolution mass spectrometry offers precise mass measurement of the molecular ion, while elemental analysis provides confirmation of the bulk elemental composition. By employing these self-validating methodologies, researchers can proceed with confidence in the identity and purity of this important chemical building block, ensuring the integrity and reproducibility of their scientific investigations.

References

-

A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

-

Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Elementar. [Link]

-

Elemental analysis. (2023, December 26). In Wikipedia. [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]

-

Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023, January 10). Analytical Chemistry. [Link]

-

Small molecule analysis using MS. Bioanalysis Zone. [Link]

-

Elemental analysis: operation & applications. Elementar. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]

-

Molecular Weight Determination. Impact Analytical. [Link]

-

What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. [Link]

-

This compound. PubChem. [Link]

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. [Link]

-

2.2: Molecular Weight Determination. (2022, August 28). Chemistry LibreTexts. [Link]

-

Methods for determining molecular weight. Fiveable. [Link]

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. (2025, May 22). Nature Communications. [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zefsci.com [zefsci.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. azom.com [azom.com]

- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 9. Elemental analysis - Wikipedia [en.wikipedia.org]

- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 11. Elemental analysis: operation & applications - Elementar [elementar.com]

A Technical Guide to 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is a valuable fluorinated building block in medicinal chemistry. Its unique structure, combining a rigid cyclopropane scaffold with a difluoromethyl group, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethyl group acts as a lipophilic hydrogen bond donor, while the cyclopropyl ring provides conformational constraint. This guide provides an in-depth analysis of its chemical properties, outlines a detailed synthetic protocol and analytical characterization methods, and explores its strategic applications in drug development, supported by authoritative references.

Introduction: The Strategic Value of Fluorinated Cyclopropylamines

In contemporary drug discovery, the incorporation of fluorine and strained ring systems are established strategies for optimizing lead compounds.[1][2] this compound emerges as a particularly noteworthy structural motif, merging the benefits of both.

The molecule's core consists of a cyclopropane ring, which imparts conformational rigidity to molecular structures. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially enhancing potency.[3][4] Attached to the same quaternary carbon as the amine is a difluoromethyl (-CHF₂) group. This group is of significant interest for several reasons:

-

Bioisosterism: It can serve as a bioisostere for hydroxyl, thiol, or amine groups, while offering a different electronic and steric profile.

-

Lipophilic Hydrogen Bond Donor: The C-H bond in the -CHF₂ group is polarized by the two electron-withdrawing fluorine atoms, allowing it to act as a unique, lipophilic hydrogen bond donor, which can lead to novel interactions with protein targets.[3]

-

Metabolic Stability: The presence of fluorine can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate.[5]

This guide serves as a technical resource for researchers and drug development professionals, detailing the essential scientific information required to effectively utilize this compound in research and development programs.

Physicochemical and Structural Properties

The hydrochloride salt form of 1-(difluoromethyl)cyclopropan-1-amine enhances its stability and aqueous solubility, making it convenient for handling and use in various chemical reactions. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(difluoromethyl)cyclopropan-1-amine;hydrochloride | PubChem[6] |

| CAS Number | 1803595-15-4 | ChemScene[7] |

| Molecular Formula | C₄H₈ClF₂N | PubChem[6] |

| Molecular Weight | 143.56 g/mol | PubChem[6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[7] |

| Predicted XLogP3 | 0.8 | ECHEMI[8] |

| Hydrogen Bond Donor Count | 1 | ChemScene[7] |

| Hydrogen Bond Acceptor Count | 1 | ChemScene[7] |

| Predicted Boiling Point | 152.3 ± 8.0 °C | ECHEMI[8] |

Synthesis and Analytical Characterization

Retrosynthetic Analysis and Proposed Workflow

A logical synthetic approach involves the formation of the cyclopropane ring followed by the introduction of the difluoromethyl and amine functionalities. A conceptual workflow is presented below.

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for analogous structures.[10][11]

Step 1: Cyclopropanation

-

To a solution of a suitable alkene precursor in a dry, inert solvent (e.g., toluene), add a copper(I) catalyst (e.g., CuI, 1 mol%).[9]

-

Heat the mixture to the reaction temperature (e.g., 111 °C).[9]

-

Slowly add a difluorocarbene precursor, such as a diazo reagent, over several hours under an inert atmosphere (e.g., Argon).[9]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction, filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the resulting gem-difluorocyclopropane intermediate via column chromatography.

Step 2: Amination (via Curtius Rearrangement or similar transformation)

-

Convert the intermediate from Step 1 to a carboxylic acid derivative. This may require several steps depending on the starting precursor.

-

Treat the carboxylic acid with an activating agent (e.g., thionyl chloride) to form the acyl chloride.

-

React the acyl chloride with sodium azide to form the acyl azide.

-

Induce the Curtius rearrangement by heating the acyl azide in an inert solvent. The resulting isocyanate is trapped with a suitable alcohol (e.g., tert-butanol) to form a Boc-protected amine.

-

Deprotect the amine under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the free amine.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified free base, 1-(difluoromethyl)cyclopropan-1-amine, in a suitable solvent such as diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in methanol) with stirring.[12]

-

Continue stirring at room temperature for 1-2 hours.[12]

-

Collect the resulting precipitate by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final hydrochloride salt.[12]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the cyclopropyl protons and the triplet for the -CHF₂ proton. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the cyclopropyl carbons and a triplet for the carbon of the -CHF₂ group due to C-F coupling. |

| ¹⁹F NMR | A characteristic signal for the two equivalent fluorine atoms, likely a doublet of triplets due to coupling with the C-H proton and the cyclopropyl protons. |

| Mass Spec (MS) | The mass spectrum of the free base (parent compound CID 84647631) would show a molecular ion peak corresponding to the exact mass of the free amine (C₄H₇F₂N).[6][13] |

| HPLC | A single major peak indicating high purity (typically >97%).[7] |

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a building block for creating novel pharmaceutical agents. Its structural features can be strategically employed to overcome common challenges in drug design.

Caption: Impact of the title motif on key drug properties.

The amine handle provides a convenient point for chemical modification, allowing the motif to be incorporated into a larger molecular framework through standard coupling reactions (e.g., amidation, reductive amination). Its utility is particularly pronounced in the development of CNS agents, where membrane permeability is critical, and in antiviral or oncology research where enhancing metabolic stability is a key objective.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It may also be harmful if swallowed (H302).[6]

-

Handling: Always handle in a well-ventilated area, such as a chemical fume hood.[8][14] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15] Avoid formation of dust and aerosols.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][14] Keep away from incompatible materials and foodstuff containers.[15] Recommended storage is often at 2-8°C under an inert atmosphere.[5]

-

Spills: In case of a spill, avoid breathing dust.[15] Use dry clean-up procedures and prevent the generation of dust.[15] Collect the spilled material in a sealable, labeled container for disposal.[14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. By providing a conformationally restricted, metabolically robust, and synthetically accessible scaffold, it enables medicinal chemists to explore novel chemical space and engineer molecules with improved drug-like properties. Its ability to introduce unique hydrogen bonding interactions while maintaining favorable lipophilicity ensures its continued relevance in the development of next-generation therapeutics.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. [Link]

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications via PMC, NIH. [Link]

-

1-(Fluoromethyl)cyclopropanamine hydrochloride. MySkinRecipes. [Link]

-